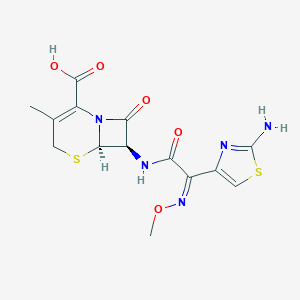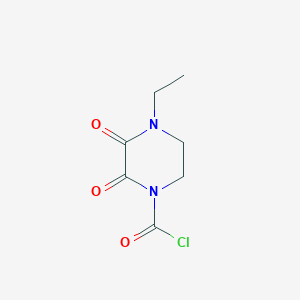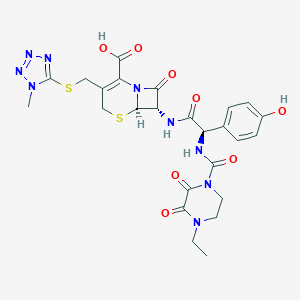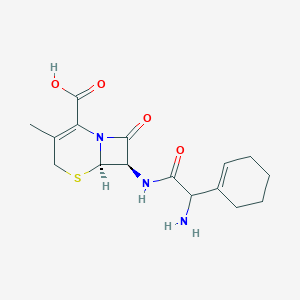
Ceftibuten
Vue d'ensemble
Description
La céftibutène est un antibiotique céphalosporine de troisième génération administré par voie orale. Elle est couramment utilisée pour traiter les exacerbations bactériennes aiguës de la bronchite chronique, l'otite moyenne aiguë d'origine bactérienne, la pharyngite et l'amygdalite . La céftibutène est commercialisée sous le nom commercial Cedax .
Applications De Recherche Scientifique
Ceftibuten has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cephalosporin antibiotics.
Biology: this compound is used in microbiological studies to understand its effects on various bacterial strains.
Medicine: It is primarily used to treat bacterial infections, including respiratory tract infections, urinary tract infections, and gastrointestinal infections
Industry: This compound is produced on an industrial scale for pharmaceutical use.
Mécanisme D'action
Target of Action
Ceftibuten, a third-generation cephalosporin antibiotic , primarily targets the bacterial cell wall . It binds to essential proteins in the bacterial cell wall, which are crucial for maintaining the structural integrity of the bacteria .
Mode of Action
This compound exerts its bactericidal action by binding to these essential target proteins of the bacterial cell wall . This binding inhibits the synthesis of the cell wall, disrupting the bacterial cell’s structure and function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting this process, this compound prevents the bacteria from maintaining their structural integrity, leading to cell death .
Pharmacokinetics
This compound is rapidly absorbed after oral administration . In a study involving healthy volunteers, the pharmacokinetic parameters following a single oral administration of 400 mg of this compound were as follows: The area under the curve (AUC) from 0–9 h was 86.6 ± 12.7 μg h/mL, the maximum concentration (Cmax) was 18.4 ± 1.5 μg/mL, the time to reach maximum concentration (Tmax) was 2.63 ± 0.83 h, and the half-life (T1/2) was 2.65 ± 0.41 h .
Result of Action
The result of this compound’s action is the death of the bacterial cells. By inhibiting cell wall synthesis, the structural integrity of the bacterial cells is compromised, leading to cell lysis and death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamase-producing bacteria can affect the action of this compound . .
Analyse Biochimique
Biochemical Properties
Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall . This binding leads to inhibition of cell-wall synthesis . The interaction with these target proteins, which are enzymes involved in cell wall synthesis, is crucial for the antibiotic activity of this compound .
Cellular Effects
This compound is used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis (ABECB), acute bacterial otitis media, pharyngitis, and tonsillitis . It exerts its effects by inhibiting cell-wall synthesis, which leads to the death of the bacterial cells .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of cell-wall synthesis in bacteria . It binds to essential target proteins of the bacterial cell wall, leading to the inhibition of the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disrupts the cell wall structure, causing the bacteria to die .
Temporal Effects in Laboratory Settings
This compound has been shown to be highly active against a large collection of contemporary Enterobacterales isolated from patients with urinary tract infections . The exposure of this compound increased proportionally with increasing doses . Significant accumulation of this compound does not occur with repeated administration .
Metabolic Pathways
About 10% of this compound is converted to the trans-isomer, which is approximately 1/8 as antimicrobially potent as the cis-isomer . This suggests that this compound undergoes metabolic transformations in the body, although the specific enzymes or cofactors involved in these metabolic pathways are not mentioned in the sources .
Transport and Distribution
This compound undergoes H±coupled uphill transport across rat small intestinal brush-border membrane vesicles . The uptake of this compound was competitively inhibited by dipeptides or tripeptides . Therefore, this compound is predominantly transported via the oligopeptide transport system in the brush-border membranes .
Méthodes De Préparation
La préparation de la céftibutène implique plusieurs étapes. Une méthode consiste à ajouter le noyau de céfaclor, le méthyltétrahydrofurane et la poudre de magnésium dans un réacteur et à faire réagir jusqu'à ce que la poudre de magnésium disparaisse. Après avoir ajouté de l'eau distillée et séparé la phase organique, le mélange est séché à l'aide de sulfate de magnésium anhydre. La réaction se poursuit avec l'ajout de résine échangeuse d'ions basique faible D301 et d'acide 2-(2-carbobenzoxy-aminothiazole-4-yl)-5-carbobenzoxy-2-penténoïque à une certaine température. Le produit final, la céftibutène, est obtenu après hydrolyse .
Analyse Des Réactions Chimiques
La céftibutène subit diverses réactions chimiques, notamment:
Oxydation: La céftibutène peut être oxydée dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.
Réduction: Les réactions de réduction sont moins courantes pour la céftibutène en raison de sa structure stable.
Substitution: La céftibutène peut subir des réactions de substitution, en particulier au niveau du cycle thiazole. .
Applications de la recherche scientifique
La céftibutène a plusieurs applications en recherche scientifique:
Chimie: Elle est utilisée comme composé modèle pour étudier le comportement des antibiotiques céphalosporines.
Biologie: La céftibutène est utilisée dans des études microbiologiques pour comprendre ses effets sur diverses souches bactériennes.
Médecine: Elle est principalement utilisée pour traiter les infections bactériennes, notamment les infections des voies respiratoires, les infections urinaires et les infections gastro-intestinales
Industrie: La céftibutène est produite à l'échelle industrielle pour un usage pharmaceutique.
Mécanisme d'action
La céftibutène exerce son action bactéricide en se liant à des protéines cibles essentielles de la paroi cellulaire bactérienne. Cette liaison entraîne l'inhibition de la synthèse de la paroi cellulaire, entraînant finalement la mort des cellules bactériennes .
Comparaison Avec Des Composés Similaires
La céftibutène est comparée à d'autres céphalosporines de troisième génération telles que la céfixime et la céfpodoxime. Si tous ces antibiotiques partagent un mécanisme d'action similaire, la céftibutène est unique en raison de sa biodisponibilité orale élevée et de son efficacité contre un large spectre de bactéries . Les composés similaires comprennent:
- Céfixime
- Céfpodoxime
- Cefdinir
- Cefditoren
Propriétés
IUPAC Name |
(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJFKXSSGBWRBZ-BJCIPQKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045925 | |
| Record name | Ceftibuten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ceftibuten | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.05e-02 g/L | |
| Record name | Ceftibuten | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall. This binding leads to inhibition of cell-wall synthesis. | |
| Record name | Ceftibuten | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
97519-39-6 | |
| Record name | Ceftibuten | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97519-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceftibuten [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097519396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftibuten | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ceftibuten | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ceftibuten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 97519-39-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFTIBUTEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW71N46B4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ceftibuten | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of ceftibuten, and how does it exert its antibacterial effect?
A1: Like other β-lactam antibiotics, this compound targets penicillin-binding proteins (PBPs), essential enzymes responsible for peptidoglycan synthesis in bacterial cell walls. [] By binding to these PBPs, this compound disrupts the cross-linking of peptidoglycan chains, ultimately leading to bacterial cell death. []
Q2: Does the structure of this compound provide any advantages in terms of its activity against β-lactamases?
A2: Yes, the carboxyethilidine moiety at position 7 of the β-acyl side chain in this compound's structure contributes to its improved stability against hydrolysis by several β-lactamases. [] This stability is particularly notable against typical β-lactamases produced by respiratory or urogenital tract pathogens. []
Q3: Has this compound been investigated for its activity against multidrug-resistant (MDR) Enterobacterales?
A3: Yes, research has focused on this compound's activity against MDR Enterobacterales, particularly those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. [] Studies demonstrate that this compound, when combined with the β-lactamase inhibitor ledaborbactam, effectively inhibits MDR isolates, including those expressing ESBLs, KPCs, and OXA-48-like carbapenemases. [, , ]
Q4: Does this compound demonstrate bactericidal activity against susceptible pathogens?
A4: Yes, in vitro studies confirm the bactericidal activity of this compound against susceptible Gram-negative aerobes and streptococci. [] this compound rapidly eliminates most Enterobacteriaceae, Haemophilus, Moraxella, and Streptococcus species within 2 h of exposure. []
Q5: How is this compound absorbed and eliminated from the body?
A5: this compound is rapidly and almost completely absorbed from the gastrointestinal tract. [] It is primarily eliminated renally as unchanged drug, with a half-life slightly longer than 2 hours. []
Q6: What is the impact of food on this compound absorption?
A6: Although not mentioned in the provided abstracts, food may affect the absorption of certain medications. It is crucial to consult the prescribing information for this compound or consult a healthcare professional for specific guidance on food interactions.
Q7: Are there any known drug interactions with this compound?
A7: While not explicitly detailed in the abstracts, potential drug interactions may exist. For detailed information regarding specific drug interactions with this compound, it is essential to refer to the prescribing information or consult a healthcare professional.
Q8: What in vitro and in vivo models have been used to evaluate the efficacy of this compound?
A9: this compound's efficacy has been extensively studied in various in vitro and in vivo models. Cell-based assays have been employed to assess its bactericidal activity and interaction with β-lactamases. [, ] Animal models, particularly the neutropenic murine thigh infection model, have been utilized to characterize its pharmacokinetic/pharmacodynamic profile and efficacy against ESBL-producing Enterobacterales. []
Q9: How effective is this compound in treating respiratory tract infections?
A10: this compound has demonstrated efficacy in treating various respiratory tract infections. Studies show its effectiveness against common respiratory pathogens like Streptococcus pneumoniae, Streptococcus pyogenes, Moraxella catarrhalis, and Haemophilus influenzae. [, , , ] Furthermore, this compound exhibits good penetration into respiratory tissues and fluids, supporting its use in both upper and lower respiratory tract infections. []
Q10: What are the potential mechanisms of resistance to this compound?
A12: Resistance to this compound can arise from various mechanisms, primarily the production of β-lactamases, particularly ESBLs and carbapenemases. [] Modifications in PBPs, reduced permeability of bacterial outer membranes, and active efflux of the drug can also contribute to resistance. []
Q11: What is the significance of developing novel combinations like this compound/ledaborbactam in the context of rising antimicrobial resistance?
A13: The emergence of MDR Enterobacterales, particularly those producing ESBLs and carbapenemases, poses a significant threat to global health. [] Developing novel combinations like this compound/ledaborbactam is crucial in combating these resistant pathogens. [, , ] Such combinations, especially those administered orally, offer a promising strategy for treating complicated infections while sparing the use of last-resort antibiotics like carbapenems. [, ]
Q12: What is the role of ongoing surveillance programs in guiding the development and use of this compound and other antibiotics?
A14: Ongoing surveillance programs like the ATLAS Global Surveillance Program play a crucial role in monitoring the prevalence and emergence of antimicrobial resistance. [] By tracking resistance patterns, these programs provide valuable data to guide the development of novel antibiotics and inform appropriate prescribing practices. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193848.png)

